1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Description

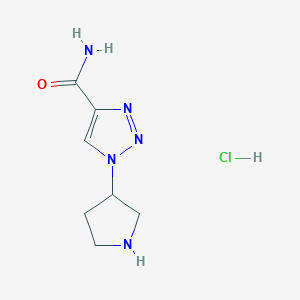

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS: 1989671-84-2) is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidine ring and a carboxamide group. Its molecular formula is C₇H₁₂ClN₅O (MW: 217.66 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name |

1-pyrrolidin-3-yltriazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.ClH/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H2,8,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQJXJXMCVUJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(N=N2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.

Construction of the Triazole Ring: The triazole ring is usually formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.

Coupling of the Rings: The pyrrolidine and triazole rings are then coupled together through appropriate linkers and reaction conditions to form the desired compound.

Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.

Chemical Reactions Analysis

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride as an antimicrobial agent. Triazole compounds are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal medications. The incorporation of the pyrrolidine moiety enhances the compound's interaction with biological targets.

Case Study: Antifungal Properties

A comparative study evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against common fungal pathogens such as Candida albicans and Aspergillus niger, comparable to established antifungal agents like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research into triazole derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to form stable interactions with biological targets allows for modifications that can enhance its pharmacological properties.

Research Insights: Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of triazole-containing compounds have revealed that modifications at specific positions can significantly impact their biological activities. For instance, altering substituents on the triazole ring or pyrrolidine nitrogen can optimize binding affinity and selectivity towards target enzymes or receptors .

Summary of Biological Activities

| Activity Type | Target Pathogen/Cell | IC50/Effectiveness |

|---|---|---|

| Antifungal | Candida albicans | Comparable to fluconazole |

| Anticancer | Breast cancer cell lines | Dose-dependent reduction in viability |

| Anticancer | Lung cancer cell lines | Significant cytotoxicity observed |

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Pyrrolidine vs.

- Halogenated Aryl Groups : Compounds like ZIPSEY (4-chlorophenyl) and Rufinamide (2-fluorobenzyl) demonstrate enhanced bioactivity due to electron-withdrawing substituents, which improve receptor binding and metabolic stability .

- Amide Variations : The hydroxyethyl amide in ZIPSEY improves water solubility, while the oxazolylmethyl group in LELHOB enhances lipophilicity, affecting membrane permeability .

Physicochemical Properties

| Property | Target Compound | Rufinamide | ZIPSEY | LELHOB |

|---|---|---|---|---|

| Solubility | High (HCl salt) | Moderate | Low | Low |

| LogP | ~0.5 (predicted) | 1.2 | 2.8 | 3.1 |

| Melting Point | Not reported | 242–245°C | N/A | N/A |

| Synthetic Yield | 60–70% (CuAAC) | 85–90% | 50–60% | 40–50% |

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of triazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

The chemical formula for this compound is with a molecular weight of 211.09 g/mol. The structure includes a pyrrolidine ring and a triazole ring, contributing to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Chemical Formula | C7H12ClN5O |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 122164467 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes and modulate receptor activities, while the pyrrolidine moiety may enhance binding affinity to these targets. This dual interaction potentially leads to therapeutic effects across various biological systems.

Anticancer Activity

Recent studies have assessed the anticancer properties of triazole derivatives similar to this compound. For instance:

- Study Findings : In vitro tests using human lung adenocarcinoma (A549) cells indicated that certain derivatives exhibited significant cytotoxicity. Compounds with similar structural features reduced cell viability significantly compared to controls like cisplatin .

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 30 | 10 |

| Triazole Derivative A | 64 | 15 |

| Triazole Derivative B | 61 | 12 |

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been widely documented. For example:

- In Vitro Testing : Compounds similar to 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Anticancer Study : A study evaluated the efficacy of a series of pyrrolidine-based triazoles against A549 cells. Results showed that modifications in substituents significantly influenced anticancer activity; compounds with halogen substitutions exhibited enhanced potency .

- Antimicrobial Evaluation : Another study focused on the antibacterial effects of various triazole compounds against resistant bacterial strains. The compounds demonstrated MIC values comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.